molecular formula C21H21ClN4O3S2 B2916217 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1216401-82-9

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2916217
CAS No.: 1216401-82-9
M. Wt: 476.99
InChI Key: JPHOZTGOPMOXRS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O3S2 and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. Experimental and theoretical studies demonstrated that certain benzothiazole compounds offer significant protection against steel corrosion, suggesting potential applications in industrial corrosion prevention measures (Hu et al., 2016).

Antitumor Activities

Novel derivatives of benzothiazole have been synthesized and evaluated for their antitumor properties. These compounds exhibited cytostatic activities against various malignant human cell lines, indicating their potential in cancer research and therapy (Racané et al., 2006).

Synthesis of Structurally Diverse Libraries

Research into the generation of structurally diverse chemical libraries through alkylation and ring closure reactions utilizing thiophene derivatives has been conducted. Such studies highlight the versatility of these compounds in synthesizing a wide range of potentially bioactive molecules (Roman, 2013).

Antimicrobial and Anticancer Evaluation

Thiazolidinone derivatives have been synthesized and assessed for their antimicrobial and anticancer potentials. These studies provide insights into the structure-activity relationships, paving the way for the development of new therapeutic agents (Deep et al., 2016).

Anti-inflammatory Drugs

Research into the synthesis and activity of benzamide derivatives based on thiazole and thiazoline has been conducted to explore their potential as nonsteroidal anti-inflammatory drugs. This work highlights the importance of structural modifications in enhancing biological activity (Lynch et al., 2006).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2.ClH/c1-23(2)10-5-11-24(21-22-16-6-3-4-7-18(16)30-21)20(26)19-13-14-12-15(25(27)28)8-9-17(14)29-19;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOZTGOPMOXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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